molecular formula C16H14O2 B3052746 Ethanedione, bis(3-methylphenyl)- CAS No. 4463-26-7

Ethanedione, bis(3-methylphenyl)-

Cat. No.: B3052746
CAS No.: 4463-26-7
M. Wt: 238.28 g/mol
InChI Key: GSPXBTSSRIPSKY-UHFFFAOYSA-N
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Description

Ethanedione, bis(3-methylphenyl)-: is an organic compound with the molecular formula C16H14O2 and a molar mass of 238.28 g/mol . It is also known by its synonym, 3,3’-Dimethylbenzil . This compound is characterized by the presence of two 3-methylphenyl groups attached to an ethanedione moiety, making it a derivative of benzil.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanedione, bis(3-methylphenyl)- can be synthesized through the oxidation of 3-methylacetophenone using oxidizing agents such as nitric acid or potassium permanganate . The reaction typically involves the following steps:

  • Dissolving 3-methylacetophenone in a suitable solvent like acetic acid.
  • Adding the oxidizing agent slowly while maintaining the reaction temperature.
  • Stirring the reaction mixture until the oxidation is complete.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of ethanedione, bis(3-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethanedione, bis(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction of ethanedione, bis(3-methylphenyl)- leads to the formation of corresponding alcohols.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethanedione, bis(3-methylphenyl)- has diverse applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Benzil (Ethanedione, diphenyl-): Similar structure but lacks the methyl groups on the aromatic rings.

    3,3’-Dimethylbenzoin: Similar structure but contains a hydroxyl group instead of the ethanedione moiety.

Uniqueness: Ethanedione, bis(3-methylphenyl)- is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and physical properties compared to benzil and other similar compounds .

Properties

IUPAC Name

1,2-bis(3-methylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPXBTSSRIPSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521038
Record name Bis(3-methylphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-26-7
Record name Bis(3-methylphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mueller-Westerhoff9 and co-workers reported a simple, high-yield two-step synthesis of symmetrically substituted α-diones. The first step involves the preparation of 1,4-dimethylpiperazine-2,3-dione (13). Compound 13 was prepared in high yield from the reaction between N,N′-dimethylethylenediamine and diethyl oxalate in anhydrous diethyl ether at room temperature overnight. Second, compound 13 reacts with 2 equivalents of organolithium or Grignard compounds to form symmetrically-substituted α-diones after hydrolysis. 3,3′-Dimethylbenzil was prepared from the reaction between compound 13 and 2 equivalents of m-tolylmagnesium chloride in dry THF, followed by acidic workup in 35% yield (not optimized). Bis[1,2-di(3-methylphenyl)ethane-1,2-dithiolene]nickel (17) was then prepared by Schrauzer and Mayweg procedure as shown in FIG. 8.10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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